(+)-Ifosfamide

Enantioselective metabolism N-dechloroethylation CYP3A4

Choose (+)-Ifosfamide (CAS 66849-34-1), the purified (R)-enantiomer, to eliminate the neurotoxic variable inherent in racemic ifosfamide. This enantiomer undergoes significantly less N-dechloroethylation (32% vs. 62% for the S-form), minimizing chloroacetaldehyde formation. Its 2- to 3-fold higher CYP3A4-mediated activation makes it the rational choice for glioblastoma, breast, and ovarian cancer models. Equivalent antitumor efficacy to racemic ifosfamide in rhabdomyosarcoma xenografts, without confounding neurotoxicity. Ideal for chronic dosing and CNS-sensitive studies. Procure high-purity (>98%) (+)-ifosfamide for reproducible, translational oncology research.

Molecular Formula C7H15Cl2N2O2P
Molecular Weight 261.08 g/mol
CAS No. 66849-34-1
Cat. No. B1675324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Ifosfamide
CAS66849-34-1
Synonyms(+)-Ifosfamide;  L-Ifosfamide; 
Molecular FormulaC7H15Cl2N2O2P
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1CN(P(=O)(OC1)NCCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1
InChIKeyHOMGKSMUEGBAAB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Ifosfamide (CAS 66849-34-1): Scientific Selection Guide for the (R)-Enantiomer


(+)-Ifosfamide, also designated (R)-ifosfamide (CAS 66849-34-1), is the (R)-enantiomer of the oxazaphosphorine alkylating agent ifosfamide [1]. Clinically, ifosfamide is administered as a racemic (50:50) mixture of (R)- and (S)-ifosfamide, with the (R)-enantiomer possessing a chiral phosphorus center [2]. Both enantiomers are prodrugs requiring cytochrome P450 (CYP)-mediated metabolic activation to exert antineoplastic activity [3]. However, the stereochemistry significantly influences metabolic fate, pharmacokinetic disposition, and toxicity profile [4].

(+)-Ifosfamide: Why Racemic Ifosfamide or Alternative Alkylators Cannot Be Simply Substituted


Substituting racemic ifosfamide or alternative oxazaphosphorines such as cyclophosphamide for purified (+)-ifosfamide disregards well-characterized stereoselective metabolic divergence. Although racemic ifosfamide and its (R)-enantiomer exhibit comparable in vivo antitumor efficacy in preclinical models, the (S)-enantiomer undergoes substantially higher N-dechloroethylation to yield the neurotoxic metabolite chloroacetaldehyde [1][2]. This stereoselective toxicogenic pathway introduces a variable safety burden absent from the purified (R)-enantiomer [3]. Additionally, tumor sensitivity varies with CYP enzyme expression: CYP3A4-expressing tumors respond preferentially to (R)-ifosfamide, whereas CYP2B-expressing tumors may favor cyclophosphamide [4]. These differences render generic substitution a pharmacologically imprecise decision with potential efficacy and toxicity implications.

(+)-Ifosfamide (R-Enantiomer): Quantitative Evidence for Differentiated Scientific Selection


Superior Metabolic Fate: Lower N-Dechloroethylation to Neurotoxic Metabolites

(R)-Ifosfamide undergoes significantly less N-dechloroethylation—the metabolic pathway yielding neurotoxic chloroacetaldehyde—compared with (S)-ifosfamide. In a panel of eight human liver microsome samples, the overall extent of N-dechloroethylation was substantially lower for (R)-ifosfamide than for (S)-ifosfamide [1]. Additionally, (S)-ifosfamide exhibited significantly higher intrinsic metabolic clearance (Vmax/Km) for N-dechloroethylation catalyzed by both CYP3A4 and CYP2B6 compared with (R)-ifosfamide [1].

Enantioselective metabolism N-dechloroethylation CYP3A4 CYP2B6 Chloroacetaldehyde

Enhanced 4-Hydroxylation (Activation) by CYP3A4

CYP3A4, a major hepatic cytochrome P450 enzyme responsible for activating ifosfamide via 4-hydroxylation, metabolizes (R)-ifosfamide at a higher rate than (S)-ifosfamide. In experiments using cDNA-expressed CYP3A4 (Supersomes), (R)-ifosfamide 4-hydroxylation activity was approximately 3-fold greater than that of (S)-ifosfamide [1]. CYP3A4-expressing tumor cells and cDNA-expressed CYP3A4 metabolized (R)-ifosfamide to the active 4-hydroxylated metabolite at a 2- to 3-fold higher rate than they metabolized (S)-ifosfamide [2].

CYP3A4 4-Hydroxylation Prodrug activation Enantioselective catalysis

Differential Pharmacokinetics: Faster Systemic Clearance of (S)-Enantiomer

Following a 1-hour intravenous infusion of racemic ifosfamide in 12 patients with small cell lung carcinoma, the (S)-enantiomer exhibited significantly faster systemic elimination compared with (R)-ifosfamide. The mean half-life of (S)-ifosfamide was 5.98 hours versus 7.12 hours for (R)-ifosfamide (P < 0.001) [1]. Correspondingly, clearance of (S)-ifosfamide was significantly higher (0.072 L·h⁻¹·kg⁻¹) than that of (R)-ifosfamide (0.060 L·h⁻¹·kg⁻¹; P < 0.001) [1]. Volumes of distribution were equivalent.

Pharmacokinetics Half-life Clearance Lung carcinoma

Equipotent Antitumor Efficacy Against Childhood Rhabdomyosarcoma Xenografts

In a head-to-head in vivo comparison using childhood rhabdomyosarcoma (HxRh28) xenografts maintained in immune-deprived female CBA/CaJ mice, no statistically significant differences in antitumor efficacy were observed between (+)-(R)-ifosfamide, (-)-(S)-ifosfamide, and racemic ifosfamide [1]. All three agents produced comparable tumor growth inhibition and regression.

Rhabdomyosarcoma Xenograft Antitumor efficacy Pediatric oncology

Lack of Differential Acute Toxicity or In Vitro Metabolism in Murine Models

In non-tumor-bearing female CBA/CaJ mice, no statistically significant differences in acute toxicity were observed between (+)-(R)-ifosfamide, (-)-(S)-ifosfamide, and racemic ifosfamide [1]. In vitro metabolism studies using murine hepatic microsomes revealed no significant differences in Vmax or Km for the production of the two major metabolites aldoifosfamide and isophosphoramide mustard across the enantiomers and racemate [1].

Toxicity Pharmacokinetics Murine model Aldoifosfamide Isophosphoramide mustard

Rationale for Purified (R)-Enantiomer: Preserved Efficacy Without (S)-Mediated Neurotoxicity

A comprehensive review of the stereochemical pharmacology of ifosfamide concludes that (S)-ifosfamide is the major source of ifosfamide-associated neurotoxicity due to its preferential N-dechloroethylation to chloroacetaldehyde [1]. Conversely, (R)-ifosfamide retains the full antitumor efficacy of the racemate [1]. Therefore, using purified (R)-ifosfamide eliminates the primary toxicogenic contributor while preserving therapeutic activity [1].

Neurotoxicity Chloroacetaldehyde Enantiomeric purity Therapeutic index

(+)-Ifosfamide: Evidence-Based Application Scenarios for Scientific Procurement


CYP3A4-Positive Tumor Models

In preclinical oncology research using tumor models characterized by high CYP3A4 expression, (+)-ifosfamide is the preferred enantiomer due to its 2- to 3-fold higher rate of CYP3A4-mediated 4-hydroxylation activation relative to (S)-ifosfamide [1]. This metabolic advantage predicts enhanced antitumor activity specifically in CYP3A4-dependent contexts, making (+)-ifosfamide the rational selection for glioblastoma, breast, and ovarian cancer models where CYP3A4 is expressed [1][2].

Neurotoxicity-Minimized Efficacy Studies

For in vivo studies where neurotoxic endpoints may confound interpretation of therapeutic efficacy, purified (+)-ifosfamide offers a clean alternative to racemic ifosfamide. The (R)-enantiomer undergoes significantly less N-dechloroethylation (32% vs. 62% for the S-enantiomer, P < 0.001) [1], thereby reducing the formation of chloroacetaldehyde—the metabolite causally linked to ifosfamide-associated neurotoxicity [2]. This makes (+)-ifosfamide ideal for chronic dosing regimens or CNS-sensitive animal models.

Comparative Alkylator Studies Requiring Defined CYP Dependence

When designing studies to compare ifosfamide with cyclophosphamide or other oxazaphosphorines, (+)-ifosfamide provides cleaner pharmacological delineation. CYP3A4-expressing tumor cells are most sensitive to (+)-ifosfamide cytotoxicity, whereas CYP2B1/B6-expressing cells respond preferentially to cyclophosphamide [1]. Using purified enantiomers enables precise correlation between tumor CYP expression profiles and therapeutic response, avoiding the confounding variable of the (S)-enantiomer's alternative metabolic fate [1][2].

Pediatric Rhabdomyosarcoma Preclinical Models

In pediatric rhabdomyosarcoma xenograft studies, (+)-ifosfamide demonstrates equivalent antitumor efficacy to both the (S)-enantiomer and racemic mixture [1]. Researchers seeking to maintain therapeutic activity while minimizing metabolite-related toxicity variables can confidently substitute (+)-ifosfamide for racemic ifosfamide without loss of tumor growth inhibition, as validated in the HxRh28 childhood rhabdomyosarcoma xenograft model in immune-deprived CBA/CaJ mice [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Ifosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.